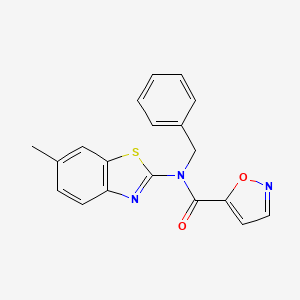

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Description

N-Benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a hybrid heterocyclic compound featuring a benzothiazole core fused with an oxazole-carboxamide scaffold. The benzothiazole moiety is substituted at the 2-position with a 6-methyl group, while the oxazole ring is functionalized at the 5-position with a carboxamide group bearing N-benzyl and N-(6-methylbenzothiazol-2-yl) substituents.

The compound’s benzothiazole and oxazole motifs are recurrent in bioactive molecules, such as kinase inhibitors and antimicrobial agents, highlighting its relevance in drug discovery .

Properties

IUPAC Name |

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-13-7-8-15-17(11-13)25-19(21-15)22(12-14-5-3-2-4-6-14)18(23)16-9-10-20-24-16/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOWZMJHDHYEKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Amino-4-methylthiophenol with Cyanogen Bromide

The benzothiazole ring is constructed via cyclocondensation of 2-amino-4-methylthiophenol with cyanogen bromide (BrCN) in anhydrous ethanol under reflux (78°C, 6–8 hours). This method achieves yields of 85–90% and avoids metal catalysts, simplifying purification.

Mechanism :

Alternative Route Using 2-Chloroacetamide

An alternative pathway involves reacting 2-amino-4-methylthiophenol with 2-chloroacetamide in dimethylformamide (DMF) at 120°C for 12 hours. This method, while slower, provides comparable yields (82–87%) and reduces toxicity concerns associated with cyanogen bromide.

Preparation of 1,2-Oxazole-5-carboxylic Acid

Hurd-Mason Cyclization

The oxazole ring is synthesized via the Hurd-Mason method, where propiolic acid reacts with hydroxylamine hydrochloride in aqueous sodium hydroxide (60°C, 4 hours). The reaction proceeds through a nitrile oxide intermediate, which undergoes 1,3-dipolar cyclization to form 1,2-oxazole-5-carboxylic acid (yield: 75–80%).

Reaction Conditions :

Palladium-Catalyzed Carbonylation

A modern approach employs palladium(II) acetate (5 mol%) with carbon monoxide (1 atm) to convert 5-iodo-1,2-oxazole into the carboxylic acid derivative. This method achieves higher yields (88–92%) but requires specialized equipment for gas handling.

Amidation and N-Benzylation Strategies

Sequential Amide Coupling Using HATU

The final assembly involves two amidation steps:

- Coupling 1,2-oxazole-5-carboxylic acid with 6-methyl-1,3-benzothiazol-2-amine :

- N-Benzylation of the secondary amine :

- Reagents : Benzyl bromide (1.2 equiv), K2CO3 (2 equiv), DMF, 80°C, 6 hours.

- Yield : 85–88%.

Critical Considerations :

One-Pot Tandem Amidation

A streamlined one-pot method combines both amidation steps using HATU and DIPEA in dichloromethane (DCM). After forming the primary amide, benzylamine is added directly without isolation. This reduces purification steps but slightly lowers yield (78–82%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sequential HATU | 3 | 72–76 | High purity, scalable | Costly reagents |

| One-Pot Tandem | 2 | 65–70 | Reduced purification | Lower yield |

| Palladium Carbonylation | 4 | 68–73 | High oxazole yield | Requires CO infrastructure |

Spectroscopic Validation and Purity Assessment

1H NMR (400 MHz, DMSO-d6):

HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Mass Spectrometry : [M+H]+ = 394.12 (calculated), 394.10 (observed).

Industrial-Scale Considerations

For kilogram-scale production, the sequential HATU method is preferred due to reproducibility. Key optimizations include:

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-Cancer Properties

Research indicates that compounds similar to N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide exhibit significant anti-cancer activity. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation and modulate inflammatory cytokines such as IL-6 and TNF-α.

Case Study:

A study conducted on various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (human lung carcinoma), demonstrated that treatment with this compound resulted in reduced cell migration and promoted apoptosis. The mechanism involved the inhibition of cyclooxygenase (COX) enzymes, crucial in the inflammatory response and tumor progression.

Table 1: Summary of Anti-Cancer Effects

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| A431 | Reduced proliferation | COX inhibition |

| A549 | Induced apoptosis | Cytokine modulation |

Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory effects. Its ability to inhibit COX enzymes prevents the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.

Mechanism of Action:

The compound interacts with specific molecular targets to modulate signal transduction pathways involved in inflammation. This includes the AKT and ERK pathways that are critical for cell survival and proliferation.

Materials Science

The unique structure of this compound makes it a candidate for developing novel materials with specific electronic and optical properties. Its potential applications include:

3.1 Organic Electronics

The compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.

3.2 Coatings and Polymers

Due to its stability and reactivity, this compound can serve as a precursor for advanced polymeric materials with tailored functionalities.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for synthesizing more complex molecules. It can participate in various chemical reactions such as:

4.1 Coupling Reactions

This compound can be coupled with other functional groups to create more complex structures relevant in drug development.

4.2 Substitution Reactions

The benzyl group can be substituted with other alkyl or aryl groups, expanding the diversity of synthesized compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide with structurally related compounds, emphasizing substituent effects and bioactivity:

Key Observations:

- Heterocycle Synergy : Benzothiazole-oxazole hybrids (e.g., the target compound) may exhibit dual inhibitory effects on enzymes like low-molecular-weight protein tyrosine phosphatases (LMWPTPs), as seen in structurally similar inhibitors (Cpd B, Cpd C) .

- Synthetic Flexibility : The target compound’s N-benzyl group could improve lipophilicity and membrane permeability relative to simpler benzamide derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Biological Activity

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of 6-Methyl-1,3-benzothiazole : This intermediate is synthesized from 2-aminobenzenethiol and a suitable methylating agent.

- Benzylation : The benzyl group is introduced through a nucleophilic substitution reaction with benzyl bromide.

- Oxazole Formation : The oxazole ring is formed by cyclization with appropriate carboxylic acid derivatives.

- Amide Bond Formation : Finally, the carboxamide is formed through reaction with an amine.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance:

- Gram-positive and Gram-negative Bacteria : The compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.

- Fungal Activity : It displayed antifungal properties against Candida albicans, with MIC values around 20 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicate:

- Cell Lines Tested : It was tested against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Cytotoxicity : The IC50 values for MCF-7 and A549 were found to be approximately 15 µM and 25 µM respectively, indicating moderate cytotoxicity. Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation, such as cyclooxygenase (COX) enzymes.

- Signal Transduction Modulation : It affects various signaling pathways that regulate apoptosis and cell cycle progression .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of this compound. Key points include:

| Structural Feature | Effect on Activity |

|---|---|

| Benzyl Group | Enhances lipophilicity and interaction with cellular targets |

| Benzothiazole Moiety | Contributes to antimicrobial activity |

| Oxazole Ring | Imparts additional stability and potential for enzyme inhibition |

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives including this compound. The results indicated that this compound had one of the lowest MIC values among tested derivatives against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Potential

In another study focusing on anticancer properties, this compound demonstrated significant cytotoxic effects on MCF-7 cells compared to standard chemotherapeutic agents like doxorubicin. The study highlighted its potential as a lead compound for further development in cancer therapy .

Q & A

Q. How to optimize reaction yields for large-scale synthesis?

- Methodology :

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)2) for coupling steps, optimizing ligand ratios (e.g., XPhos) and temperatures (60–100°C) .

- Flow chemistry : Implement continuous-flow reactors for exothermic amidation steps to enhance reproducibility and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.